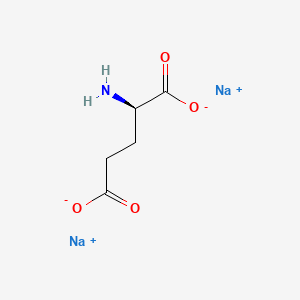

Sodium D-glutamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium D-glutamate, also known as monosodium glutamate, is the sodium salt of D-glutamic acid. It is commonly used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. This compound is found naturally in some foods, such as tomatoes and cheese, and is widely recognized for its role in enhancing the umami flavor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium D-glutamate can be synthesized through several methods:

Hydrolysis of Vegetable Proteins: This method involves hydrolyzing vegetable proteins with hydrochloric acid to break down peptide bonds and release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.

Chemical Synthesis: This method uses acrylonitrile as a starting material, which undergoes a series of chemical reactions to produce glutamic acid.

Bacterial Fermentation: This is the most common industrial method, where specific bacteria, such as Corynebacterium glutamicum, ferment carbohydrates to produce glutamic acid.

Industrial Production Methods

The industrial production of this compound primarily relies on bacterial fermentation due to its efficiency and cost-effectiveness. The process involves fermenting carbohydrates, such as glucose or molasses, with bacteria that produce glutamic acid. The glutamic acid is then extracted and neutralized with sodium hydroxide to form this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium D-glutamate undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into other compounds, such as gamma-aminobutyric acid (GABA).

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Products can include various oxidized forms of glutamic acid.

Reduction: Gamma-aminobutyric acid (GABA) is a major product of reduction reactions.

Substitution: Products vary depending on the substituent introduced.

Applications De Recherche Scientifique

Sodium D-glutamate has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: this compound is used to study neurotransmission and receptor activity due to its role as an excitatory neurotransmitter.

Medicine: It is used in research on neurological disorders, such as epilepsy and neurodegenerative diseases, due to its involvement in excitotoxicity.

Industry: This compound is widely used in the food industry as a flavor enhancer and in the production of various food products

Mécanisme D'action

Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, which increase transmembrane calcium and sodium fluxes. The metabotropic receptors are G protein-coupled receptors that release secondary messengers or influence ion channels through G protein subunits . Free glutamic acid cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparaison Avec Des Composés Similaires

Sodium D-glutamate is unique compared to other similar compounds due to its specific role in enhancing the umami flavor and its widespread use in the food industry. Similar compounds include:

Disodium Inosinate: Another flavor enhancer often used in combination with this compound to enhance savory flavors.

Disodium Guanylate: Similar to disodium inosinate, it is used to enhance the umami flavor in foods.

L-glutamic Acid: The parent compound of this compound, used in various biochemical processes and as a neurotransmitter

This compound’s unique properties and widespread applications make it a valuable compound in both scientific research and industry.

Propriétés

Numéro CAS |

28223-73-6 |

|---|---|

Formule moléculaire |

C5H7NNa2O4 |

Poids moléculaire |

191.09 g/mol |

Nom IUPAC |

disodium;(2R)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |

Clé InChI |

PXEDJBXQKAGXNJ-HWYNEVGZSA-L |

SMILES isomérique |

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+] |

SMILES canonique |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)

![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)

![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)